molecular formula C20H19NO4 B8367975 1-(2-Oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione

1-(2-Oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione

Cat. No.: B8367975
M. Wt: 337.4 g/mol
InChI Key: QDEPBLVOADHQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-4-phenyloxazolidin-3-yl)-5-phenylpentane-1,5-dione is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)-5-phenylpentane-1,5-dione

InChI

InChI=1S/C20H19NO4/c22-18(16-10-5-2-6-11-16)12-7-13-19(23)21-17(14-25-20(21)24)15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2

InChI Key

QDEPBLVOADHQSK-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of benzoylbutyric acid and 12.5 ml of triethylamine are dissolved in 55 ml of dichloromethane. After 5 min at room temperature, 6.2 ml of pivaloyl chloride are added over a period of 30 min, and the mixture is stirred for 2 hours. 5.9 g of 4-phenyloxazolidin-2-one in 6 ml of dimethylformamide and 0.9 g of 4-(dimethylamino)pyridine are then added. The mixture is heated at reflux for about 7 hours (monitored by TLC). After the reaction has ended, the mixture is put into 15 ml of 2N sulfuric acid and stirred briefly, and the phases are then separated. The org. phase is washed with 5 percent strength bicarbonate solution and, after drying, concentrating and recrystallization from ethyl acetate/n-heptane, the product of molecular weight 337.4 (C20H19NO4); MS (DCl+): 338 (M+H+), is obtained. By the same route, optically active/enantiomerically enriched 2 is obtained when optically active/enantiomerically enriched 4-phenyloxazolidin-2-one is used.
Name
benzoylbutyric acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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